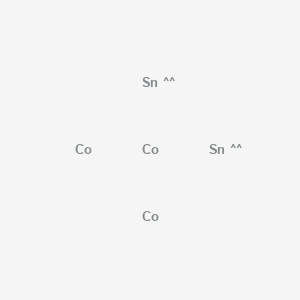
Germanium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium iron, also known as iron germanide (FeGe), is an intermetallic compound that combines the elements germanium and iron. This compound is notable for its unique magnetic properties and crystallizes in three polymorphs: monoclinic, hexagonal, and cubic structures. The cubic polymorph is particularly interesting due to its helical structure, which exhibits right-hand and left-hand chiralities .
Méthodes De Préparation
The synthesis of germanium iron can be achieved through several methods:
Vacuum Arc Remelting: This method involves melting a mixture of elemental iron and germanium under vacuum conditions to produce polycrystalline FeGe.
Spark Plasma Sintering: This technique uses a pulsed electric current to heat and pressurize the mixture of iron and germanium powders, resulting in the formation of FeGe.
High-Pressure High-Temperature Treatment: A mixture of elemental iron and germanium is subjected to high pressure and temperature to produce FeGe.
Chemical Vapor Deposition (CVD): Single-source precursors such as [Ge[Fe2(CO)8]2] and [Cl2GeFe(CO)4] are used to deposit FeGe films under standard CVD conditions.
Analyse Des Réactions Chimiques
Germanium iron undergoes various chemical reactions, including:
Oxidation: FeGe can be oxidized to form germanium dioxide (GeO2) and iron oxides under high-temperature conditions.
Reduction: FeGe can be reduced using hydrogen gas to form elemental germanium and iron.
Substitution: FeGe can react with halogens to form germanium halides and iron halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are germanium dioxide, iron oxides, germanium halides, and iron halides .
Applications De Recherche Scientifique
Germanium iron has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which germanium iron exerts its effects is primarily related to its magnetic properties. The helical, conical, and skyrmion structures of FeGe can be controlled by temperature, magnetic field, and electric current. These structures influence the electron spins in the material, leading to unique magnetic behaviors that are useful in various applications . Additionally, germanium compounds exhibit the capacity to inhibit abnormal glycolysis, restoring normal biochemical parameters and mitochondrial function in cancer cells .
Comparaison Avec Des Composés Similaires
Germanium iron can be compared with other similar compounds such as manganese germanide (MnGe) and manganese silicide (MnSi). While MnGe and MnSi also exhibit helical and skyrmion structures, FeGe is unique in that it does not require cryogenic cooling to observe these magnetic ordering patterns . the polymorphism of FeGe can hinder the growth of large homogeneous crystals, which is a disadvantage compared to MnSi .
Similar compounds include:
- Manganese Germanide (MnGe)
- Manganese Silicide (MnSi)
- Iron Silicide (FeSi)
These compounds share some magnetic properties with FeGe but differ in their structural and thermal stability .
Propriétés
Formule moléculaire |
FeGe |
|---|---|
Poids moléculaire |
128.47 g/mol |
Nom IUPAC |
germanium;iron |
InChI |
InChI=1S/Fe.Ge |
Clé InChI |
GDXUDZHLHOBFJH-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




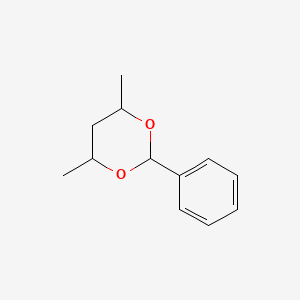
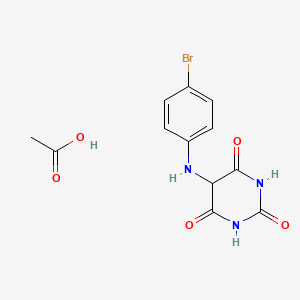

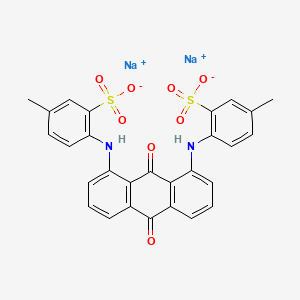
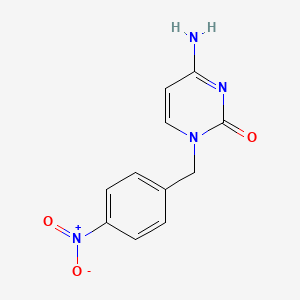
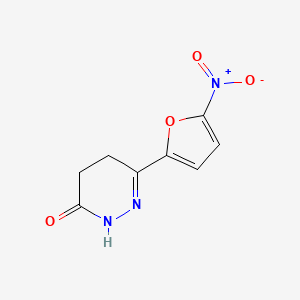
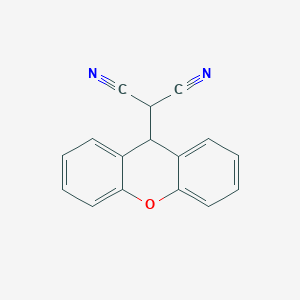
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)
